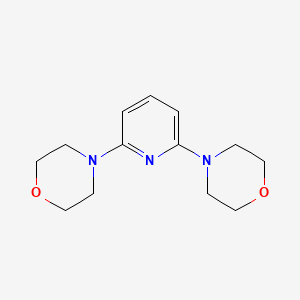
4-O-(6-Amino-6-deoxy-alpha-D-glucopyranosyl)-2-deoxy-D-streptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-(6-Amino-6-deoxy-alpha-D-glucopyranosyl)-2-deoxy-D-streptamine is a complex aminoglycoside antibiotic. It is a derivative of streptamine, which is a core component of many aminoglycoside antibiotics. This compound is known for its potent antibacterial properties and is used in various medical and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(6-Amino-6-deoxy-alpha-D-glucopyranosyl)-2-deoxy-D-streptamine involves multiple steps, starting from basic sugar derivatives. The key steps include glycosylation reactions where the amino sugar is attached to the streptamine core. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at desired positions. Common reagents include glycosyl donors, acceptors, and catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of bacteria that naturally produce aminoglycosides. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-O-(6-Amino-6-deoxy-alpha-D-glucopyranosyl)-2-deoxy-D-streptamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the sugar moieties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can introduce new functional groups, potentially creating derivatives with enhanced antibacterial activity.
Wissenschaftliche Forschungsanwendungen
4-O-(6-Amino-6-deoxy-alpha-D-glucopyranosyl)-2-deoxy-D-streptamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: The compound is used to study bacterial resistance mechanisms and the role of aminoglycosides in inhibiting protein synthesis.
Medicine: It is a key component in the development of new antibiotics, especially for treating multi-drug resistant bacterial infections.
Industry: The compound is used in the production of veterinary medicines and as a preservative in certain formulations.
Wirkmechanismus
The mechanism of action of 4-O-(6-Amino-6-deoxy-alpha-D-glucopyranosyl)-2-deoxy-D-streptamine involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately bacterial cell death. The compound targets the 30S subunit of the ribosome, a common target for aminoglycoside antibiotics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kanamycin: Another aminoglycoside antibiotic with a similar structure but different sugar moieties.
Gentamicin: A widely used aminoglycoside with a broader spectrum of activity.
Amikacin: A semi-synthetic derivative of kanamycin with enhanced activity against resistant bacterial strains.
Uniqueness
4-O-(6-Amino-6-deoxy-alpha-D-glucopyranosyl)-2-deoxy-D-streptamine is unique due to its specific glycosylation pattern, which contributes to its distinct antibacterial properties. Its structure allows for selective binding to bacterial ribosomes, making it a potent antibiotic with specific applications in treating resistant infections.
Eigenschaften
IUPAC Name |
2-(aminomethyl)-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O7/c13-2-5-7(17)8(18)10(20)12(21-5)22-11-4(15)1-3(14)6(16)9(11)19/h3-12,16-20H,1-2,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRLKTYNEGEURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)



![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B12068862.png)
![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068875.png)


